2-(Benzo[d]thiazol-2-ylthio)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone
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Overview
Description
2-(Benzo[d]thiazol-2-ylthio)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone is a complex chemical compound known for its diverse applications in scientific research, particularly in the fields of chemistry and biology. The intricate molecular structure includes components such as benzo[d]thiazole, pyrrolidine, and pyrimidine, which contribute to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2-(Benzo[d]thiazol-2-ylthio)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone typically involves multiple steps starting with the individual synthesis of benzo[d]thiazole and pyrrolidinyl derivatives.
Initial reaction might involve thionation of benzo[d]thiazole to introduce a thiol group, followed by the protection or activation of the pyrrolidine and pyrimidine derivatives through appropriate alkylation or substitution reactions.
Final condensation reactions are carried out under controlled temperature and pH conditions to yield the target compound.
Industrial Production Methods:
Large-scale production involves optimizing the reaction conditions for maximum yield and purity, often incorporating advanced techniques such as continuous flow reactors.
Key industrial processes might include high-pressure reactors and catalytic agents to facilitate the efficient coupling of intermediates.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound may undergo oxidation, leading to the formation of sulfoxides or sulfones depending on the oxidizing agents used.
Reduction: Reduction reactions could target the nitro groups or other reducible functionalities within the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly on the benzo[d]thiazole or pyrimidine rings.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution conditions: Base or acid catalysis, using reagents like halides or alkoxides.
Major Products Formed:
Sulfoxides and sulfones from oxidation.
Amine derivatives from reduction.
Various substituted analogs depending on the substituents introduced during the substitution reactions.
Scientific Research Applications
Chemistry:
2-(Benzo[d]thiazol-2-ylthio)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone is used in organic synthesis as a building block for more complex molecules.
It serves as a model compound for studying thiazole and pyrimidine chemistry.
Biology:
The compound’s unique structure makes it a candidate for biological assays, particularly those targeting thiazole and pyrimidine binding sites.
Medicine:
Research explores its potential as a pharmaceutical intermediate for developing new therapeutic agents, given its multifaceted interactions with biological targets.
Industry:
Applications extend to material science, where its chemical stability and reactivity are leveraged for producing advanced materials.
Mechanism of Action
Molecular Targets: The compound interacts with specific enzymes or receptors, often involving binding sites that recognize thiazole or pyrimidine moieties.
Pathways: It may influence various biochemical pathways by either inhibiting or activating key enzymes, leading to the modulation of metabolic or signaling processes.
Comparison with Similar Compounds
Unique Characteristics: Compared to other compounds with similar structures, 2-(Benzo[d]thiazol-2-ylthio)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone has unique reactivity due to the specific positioning of its functional groups.
Similar Compounds: Compounds such as benzo[d]thiazolyl derivatives, pyrrolidinyl pyrimidines, and fluoropyrimidine analogs share structural similarities but differ in reactivity and applications.
By navigating the details of this compound, it is clear that this compound holds substantial potential across various scientific fields, warranting further exploration and application.
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-1-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O2S2/c1-2-13-17(20)18(22-11-21-13)26-12-7-8-24(9-12)16(25)10-27-19-23-14-5-3-4-6-15(14)28-19/h3-6,11-12H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZLVKHJBQOEKGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)CSC3=NC4=CC=CC=C4S3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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